molecular formula C20H19NO3S B11344044 3-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

3-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11344044
M. Wt: 353.4 g/mol
InChI Key: RCFOMEDPYYSAJH-UHFFFAOYSA-N
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Description

3-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups attached to the benzene ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions. Common reagents for this step include thionyl chloride or carbodiimides.

    Introduction of the Thiophene Moiety: The thiophene moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with a thiophene-containing nucleophile, such as thiophene-2-carboxaldehyde, under basic conditions.

    Methoxylation: The final step involves the introduction of methoxy groups to the benzene ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 3-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Halogenation followed by nucleophilic substitution is a common approach.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines), polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones at the thiophene moiety.

    Reduction: Formation of amines or alcohols from the reduction of the carbonyl group.

    Substitution: Formation of substituted benzamides with various functional groups replacing the methoxy groups.

Scientific Research Applications

3-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application:

    Pharmacological Action: It may act by binding to specific receptors or enzymes, modulating their activity. The methoxy and thiophene groups can enhance binding affinity and specificity.

    Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-N-(3-METHOXYPHENYL)BENZAMIDE: Lacks the thiophene moiety, which may result in different electronic properties.

    N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxy group on the benzene ring, potentially affecting its binding affinity in biological systems.

    3-METHOXY-N-(3-METHOXYPHENYL)-N-(PHENYL)BENZAMIDE: Contains a phenyl group instead of a thiophene moiety, altering its electronic and steric properties.

Uniqueness

3-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both methoxy groups and a thiophene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

3-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO3S/c1-23-17-8-3-6-15(12-17)20(22)21(14-19-10-5-11-25-19)16-7-4-9-18(13-16)24-2/h3-13H,14H2,1-2H3

InChI Key

RCFOMEDPYYSAJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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